molecular formula C8H6N2O6 B2847879 Methyl 3,4-dinitrobenzoate CAS No. 22907-68-2

Methyl 3,4-dinitrobenzoate

Cat. No.: B2847879
CAS No.: 22907-68-2
M. Wt: 226.144
InChI Key: OPAONOUHSWKDJD-UHFFFAOYSA-N
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Description

Methyl 3,4-dinitrobenzoate is an organic compound with the molecular formula C8H6N2O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Scientific Research Applications

Methyl 3,4-dinitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Material Science: It is used in the preparation of materials with specific electronic and optical properties.

    Analytical Chemistry: this compound is employed as a standard or reference compound in various analytical techniques.

Safety and Hazards

Safety data sheets suggest that exposure to Methyl 3,4-dinitrobenzoate should be avoided. It is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

Methyl 3,4-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been found to inhibit the growth of all strains of Candida albicans .

Mode of Action

Molecular modeling studies suggest that mdnb exhibits a multi-target antifungal mechanism of action in candida albicans . It’s also suggested that esters with short alkyl side chains, like MDNB, exhibit better biological activity profiles .

Biochemical Pathways

MDNB is believed to interfere with several cellular processes in Candida albicans, including the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.

Pharmacokinetics

The pharmacokinetic characteristics of MDHB, a similar compound to MDNB, include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier (BBB) and is rapidly distributed to all organs . While these properties are for MDHB, they may provide some insight into the potential pharmacokinetics of MDNB.

Result of Action

The primary result of MDNB’s action is the inhibition of Candida albicans growth . This antifungal activity makes it a potential candidate for treating infections caused by this yeast.

Action Environment

The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness. MDNB was found to be solubilized in 5% dimethyl sulfoxide

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-dinitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the following steps:

    Nitration of Methyl Benzoate: Methyl benzoate is treated with a nitrating mixture, typically a combination of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.

    Isolation of Product: The reaction mixture is then poured onto ice to precipitate the product, which is collected by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the nitration process is scaled up, and continuous flow reactors may be used to ensure efficient mixing and temperature control. The product is typically purified through crystallization and drying processes to achieve the desired purity.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions. For example, they can be replaced by other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed:

    Reduction: Amino derivatives of methyl benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups at positions 3 and 5.

    Methyl 4-nitrobenzoate: Contains a single nitro group at position 4.

    Methyl 2,4-dinitrobenzoate: Nitro groups at positions 2 and 4.

Comparison:

    Methyl 3,4-dinitrobenzoate vs. Methyl 3,5-dinitrobenzoate: Both compounds have two nitro groups, but their positions on the benzene ring differ, leading to variations in reactivity and biological activity.

    This compound vs. Methyl 4-nitrobenzoate: The presence of an additional nitro group in this compound enhances its reactivity compared to methyl 4-nitrobenzoate.

    This compound vs. Methyl 2,4-dinitrobenzoate: The different positions of the nitro groups affect the electronic distribution on the benzene ring, influencing the compound’s chemical properties and reactivity.

This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3,4-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAONOUHSWKDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22907-68-2
Record name methyl 3,4-dinitrobenzoate
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